molecular formula C24H21BrFN3O B11985001 N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine CAS No. 303107-16-6

N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine

Cat. No.: B11985001
CAS No.: 303107-16-6
M. Wt: 466.3 g/mol
InChI Key: CBBPAFBHSFFNGC-UHFFFAOYSA-N
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Description

N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine is a complex organic compound with the molecular formula C24H21BrFN3O and a molecular weight of 466.357 g/mol This compound is notable for its unique structure, which includes a brominated pyrazolo[1,5-c][1,3]benzoxazine core, a fluorophenyl group, and a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core This core is synthesized through a series of cyclization reactions involving appropriate precursorsThe final step involves the attachment of the dimethylamine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine is unique due to its specific combination of bromine, fluorine, and dimethylamine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303107-16-6

Molecular Formula

C24H21BrFN3O

Molecular Weight

466.3 g/mol

IUPAC Name

4-[9-bromo-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C24H21BrFN3O/c1-28(2)19-10-5-16(6-11-19)24-29-22(20-13-17(25)7-12-23(20)30-24)14-21(27-29)15-3-8-18(26)9-4-15/h3-13,22,24H,14H2,1-2H3

InChI Key

CBBPAFBHSFFNGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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